(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
“(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol” is a chiral binaphthol compound that has garnered significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties. It is also referred to as Binap2S . The empirical formula is C50H58O2 .
Synthesis Analysis
This compound can be used as a reactant to prepare BINOL-based chiral N-triflyl thiophosphoramides as chiral Bronsted acid catalysts for the asymmetric synthesis of α-substituted cycloalkanones via enantioselective hydrolysis of alicyclic silyl enol ethers .Molecular Structure Analysis
The molecular weight of this compound is 690.99 . The SMILES string representation isCC(C)c1cc(C(C)C)c(c(c1)C(C)C)-c2cc3ccccc3c(c2O)-c4c(O)c(cc5ccccc45)-c6c(cc(cc6C(C)C)C(C)C)C(C)C
. Chemical Reactions Analysis
This compound is potentially useful as a ligand in the preparation of organometallic catalysts .Scientific Research Applications
Asymmetric Synthesis and Catalysis
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol (BINOL), and its derivatives have been widely used in asymmetric synthesis. For example, the Williamson Reaction has been applied for the resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-Binaphthalene-2,2'-diol to produce optically pure compounds, demonstrating its utility in stereoselective synthesis processes (Mazaleyrat & Wakselman, 1996).
Ligand Design and Coordination Chemistry
BINOL derivatives, such as those modified with pyridine, have been explored in ligand design for catalysis. For example, 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene has been used in asymmetric allylation of benzaldehyde, although it was observed that the substitution on the pyridine ring could negatively affect the asymmetric induction in catalysis (Charmant et al., 2003).
Organic-Inorganic Hybrid Material Synthesis
The compound also finds application in the synthesis of organic-inorganic hybrid materials. For example, the phosphonation of 1,1′-binaphthalene-2,2′-diol (BINOL) leads to key intermediates in the synthesis of these materials, showcasing its versatility in different chemical synthesis routes (Jaffrès, Bar, & Villemin, 1998).
Development of Enantioselective Agents
BINOL and its derivatives are also significant in the development of enantioselective agents. For instance, enantiopure 6,6′-di-tert-butyl-1,1′-binaphthalene-2,2′-diol has been synthesized and used as a precursor for various enantiopure compounds, indicating its importance in asymmetric synthesis (Balaraman & Swamy, 2007).
Characterization and Structural Analysis
In addition to synthesis, BINOL and its derivatives are also useful in structural analysis and characterization. For example, the absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol was confirmed using a combination of vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra, highlighting its role in advanced spectroscopic techniques (Polavarapu et al., 2009).
Enantiomeric Resolution Techniques
BINOL has been used in novel methods for enantiomeric resolution. An economic and practical method using threo-(1S, 2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol-cyclohexanone condensate as a resolving agent for [1,1'-binaphthalene]-2,2'-diol was developed, illustrating its significance in chiral separation processes (Liu et al., 2003).
Pharmaceutical and Biological Applications
While this review focuses on scientific research applications and excludes information related to drug use, dosage, and side effects, it is important to note that BINOL derivatives have been studied for their potential biological effects, such as the inhibitory effects on human sperm motility, demonstrating the breadth of applications beyond traditional chemical synthesis (Tanphaichitr et al., 1989).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as ligands in organometallic chemistry .
Mode of Action
It’s known that similar compounds have been used in catalytic processes, such as olefin metathesis . In these reactions, the compound may act as a ligand, facilitating the transfer of groups between molecules.
Biochemical Pathways
Given its potential role in catalytic processes, it may influence a variety of chemical reactions and pathways, particularly those involving the formation or rearrangement of carbon-carbon bonds .
Result of Action
As a potential catalyst or ligand, it may facilitate chemical reactions that lead to the formation of new compounds or the rearrangement of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and the specific conditions of the reaction it is involved in .
Properties
IUPAC Name |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H58O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32,51-52H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHCEFAVPAFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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